1,1,2,2-Tetrachlorocyclohexane
Description
1,1,2,2-Tetrachlorocyclohexane is a chlorinated cyclohexane derivative with four chlorine atoms symmetrically positioned on adjacent carbons in the cyclohexane ring. provides its melting point (Tfus) as 328.00 K, significantly higher than smaller chlorinated hydrocarbons like 1,3-dioxane derivatives (e.g., 2,2-dimethyl-1,3-dioxane, Tfus = 241.80 K) . This suggests increased molecular rigidity due to the cyclohexane ring and chlorine substitution pattern.
Properties
CAS No. |
61580-81-2 |
|---|---|
Molecular Formula |
C6H8Cl4 |
Molecular Weight |
221.9 g/mol |
IUPAC Name |
1,1,2,2-tetrachlorocyclohexane |
InChI |
InChI=1S/C6H8Cl4/c7-5(8)3-1-2-4-6(5,9)10/h1-4H2 |
InChI Key |
CVTKPHKRKFDAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrachlorocyclohexane can be synthesized through the chlorination of cyclohexane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The process is optimized to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2-Tetrachlorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated cyclohexanones or cyclohexanols.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of compounds like 1,1,2,2-tetrafluorocyclohexane.
Reduction: Formation of compounds like 1,1,2-trichlorocyclohexane.
Oxidation: Formation of compounds like 1,1,2,2-tetrachlorocyclohexanone.
Scientific Research Applications
1,1,2,2-Tetrachlorocyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the metabolism of chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1,1,2,2-tetrachlorocyclohexane involves its interaction with various molecular targets. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules. These interactions can lead to changes in cellular function and potentially toxic effects. The pathways involved include cytochrome P450-mediated oxidation and conjugation reactions.
Comparison with Similar Compounds
Structural and Physical Properties
a. Chlorinated Cyclohexanes vs. Chlorinated Ethanes/Ethenes
- 1,1,2,2-Tetrachlorocyclohexane features a six-membered ring with four chlorine atoms, contrasting with linear analogs like 1,1,2,2-tetrachloroethane (a straight-chain ethane derivative). The cyclohexane ring imparts higher melting points and reduced volatility compared to smaller chlorinated ethanes/ethenes .
- 1,1,2,2-Tetrachloroethene (perchloroethylene), a common groundwater contaminant, is highly volatile and frequently detected in environmental samples . In contrast, the cyclohexane analog’s ring structure likely reduces volatility, though environmental data are sparse.
Table 1: Physical Properties of Selected Chlorinated Compounds
Environmental Behavior and Detection
- Groundwater Contamination: Chlorinated ethenes (e.g., tetrachloroethene) are frequently detected in groundwater, with concentrations exceeding 7,730 µg/L in some regions .
- Analytical Challenges: Gas chromatography (GC) methods struggle to separate structurally similar compounds like tetrachloroethene and 1,1,2,2-tetrachloroethane due to overlapping retention times .
Reactivity and Stability
- Fluorination Reactions : Chlorinated benzenes (e.g., 1,2,4,5-tetrachlorobenzene) undergo fluorination to yield hexafluorinated cyclohexanes, demonstrating halogen exchange reactivity . The chlorine positions in this compound may similarly influence its reactivity, though experimental data are lacking.
- Degradation Pathways : Linear chlorinated ethanes (e.g., 1,1,2,2-tetrachloroethane) are prone to reductive dechlorination in anaerobic environments, producing toxic metabolites like vinyl chloride . The cyclohexane analog’s degradation mechanisms remain unstudied but may differ due to ring stability.
Toxicity and Regulatory Status
- Its mode of action involves metabolic activation to reactive intermediates .
- This compound: No toxicity data are available in the provided evidence. Regulatory frameworks (e.g., UNEP, WHO) prioritize chlorinated ethanes/ethenes due to their documented health risks, while cyclohexane derivatives remain understudied .
Table 2: Priority Research Areas
| Aspect | This compound | 1,1,2,2-Tetrachloroethane |
|---|---|---|
| Environmental persistence | Unknown | High |
| Toxicity data | None available | Mixed |
| Regulatory status | Not prioritized | Group 1 hazardous |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
